molecular formula C15H19N5O2 B2362101 2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 946340-94-9

2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2362101
CAS No.: 946340-94-9
M. Wt: 301.35
InChI Key: HUGJVRMVGKYUHW-FNORWQNLSA-N
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Description

Molecular Structure Analysis

The compound is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research on the reactions of various heterocyclic compounds, including imidazole derivatives, has contributed significantly to synthetic chemistry. For example, Mukherjee-Müller et al. (1979) demonstrated the synthesis of 4H-imidazoles through reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles, highlighting a pathway to produce imidazole derivatives efficiently (Mukherjee-Müller et al., 1979). This research provides foundational knowledge for synthesizing complex imidazole structures, potentially including the compound of interest.

Luminescence Sensing Applications

In the field of materials science, Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde derivatives, showcasing their potential as fluorescence sensors (Shi et al., 2015). This research highlights the application of imidazole derivatives in developing new materials with specific sensing capabilities.

Supramolecular Chemistry and Host-Guest Systems

Bhaskar Nath and Baruah (2012) discussed the structural characterization of imidazole containing bisphenol and its salts, revealing insights into the supramolecular organization and potential for anion encapsulation (Nath & Baruah, 2012). Such studies underscore the versatility of imidazole derivatives in forming complex structures with potential applications in catalysis, molecular recognition, and environmental sensing.

Semiconductor and Luminescent Properties

Research on hybrid tellurium chlorides based on ionic liquids, including imidazole derivatives, has revealed semiconducting behaviors and luminescent properties. Shen et al. (2018) synthesized a series of compounds that exhibit semiconducting behaviors and, in some cases, intense emissions, highlighting the potential of imidazole derivatives in optoelectronic applications (Shen et al., 2018).

Future Directions

Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for these heterocycles in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Properties

IUPAC Name

2-[(E)-but-2-enyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-5-7-8-19-13(21)11-12(17(4)15(19)22)16-14-18(6-2)10(3)9-20(11)14/h5,7,9H,6,8H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGJVRMVGKYUHW-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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